Species-Specific Potency Profile: Rat vs. Human P2X7 Receptor Affinity
AZ11657312 exhibits a pronounced species-dependent potency, which is a critical differentiator for experimental design. The compound demonstrates high affinity for the rat P2X7 receptor (pA₂ = 7.8, corresponding to an IC₅₀ of 15 nM), but is approximately 50-fold less potent at the human receptor (pA₂ = 6.1, IC₅₀ = 794 nM) [1]. In contrast, other widely used P2X7 antagonists, such as A-438079, display more balanced or human-selective profiles; for example, A-438079 has a reported pIC₅₀ of ~6.9 at the human receptor [2]. This species bias makes AZ11657312 uniquely suited for rat models while precluding its use in human cell-based assays.
| Evidence Dimension | P2X7 receptor antagonism potency |
|---|---|
| Target Compound Data | pA₂ = 7.8 (15 nM) at rat P2X7; pA₂ = 6.1 (794 nM) at human P2X7 |
| Comparator Or Baseline | A-438079: pIC₅₀ ~6.9 at human P2X7 |
| Quantified Difference | AZ11657312 is ~53x more potent at rat P2X7 than at human P2X7. A-438079 shows a different species selectivity profile. |
| Conditions | HEK cells expressing recombinant rat or human P2X7 receptors; ethidium bromide release assay |
Why This Matters
This species bias dictates the appropriate experimental model system and prevents inappropriate application in human cell-based studies.
- [1] AstraZeneca Open Innovation. AZ11657312 Preclinical Pharmacology. View Source
- [2] Gao Y, et al. Table: Comparison of P2X7 Antagonists. PMC. 2024 Aug 22. View Source
